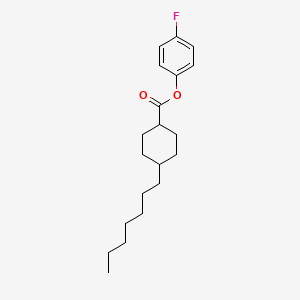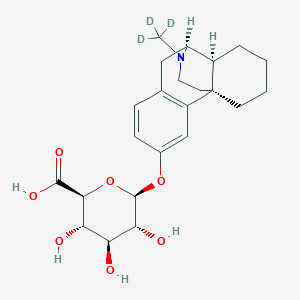
Dextrorphan O-b-D-glucuronide D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrorphan O-b-D-glucuronide D3 is a glycosylated form of dextrorphan, an opioid analgesic. This compound is a metabolite of dextrorphan, formed by the attachment of a glucose molecule to dextrorphan via an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan O-b-D-glucuronide D3 involves the glycosylation of dextrorphan. This process typically requires the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the ether bond between the glucose molecule and dextrorphan . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dextrorphan O-b-D-glucuronide D3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives. Substitution reactions can yield a variety of substituted products depending on the nature of the substituent .
Aplicaciones Científicas De Investigación
Dextrorphan O-b-D-glucuronide D3 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Dextrorphan O-b-D-glucuronide D3 exerts its effects by interacting with specific molecular targets and pathways in the body. As a metabolite of dextrorphan, it retains some of the pharmacological properties of its parent compound. Dextrorphan is known to act as an NMDA receptor antagonist, which means it inhibits the activity of NMDA receptors in the brain . This action can lead to analgesic and neuroprotective effects. Additionally, dextrorphan and its metabolites may interact with other receptors and transporters, contributing to their overall pharmacological profile .
Comparación Con Compuestos Similares
Dextrorphan O-b-D-glucuronide D3 is similar to other glycosylated forms of dextrorphan, such as Dextrorphan O-β-D-glucuronide. it is unique in its specific glycosylation pattern and isotopic labeling. This uniqueness makes it valuable in research applications where precise identification and quantification of metabolites are required .
List of Similar Compounds
- Dextrorphan O-β-D-glucuronide
- Dextrorphan-d3 Beta-D-O-Glucuronide
- Dextrorphan
Propiedades
Fórmula molecular |
C23H31NO7 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1/i1D3 |
Clave InChI |
YQAUTKINOXBFCA-FVZZEKDBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
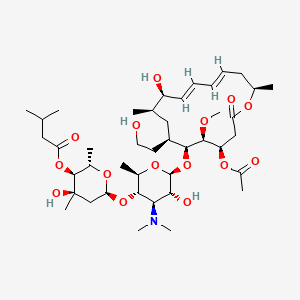
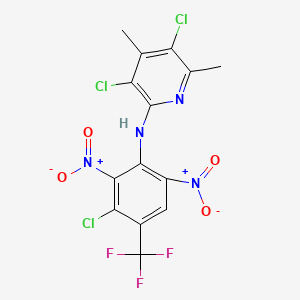

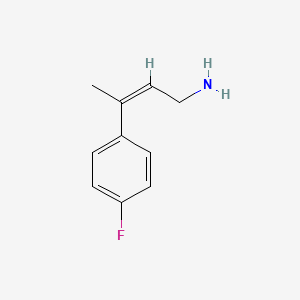
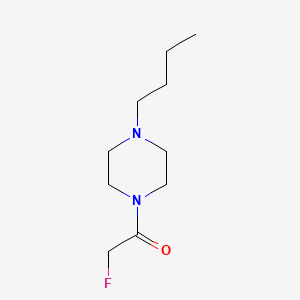
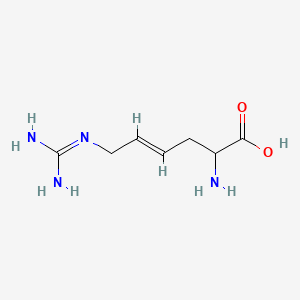
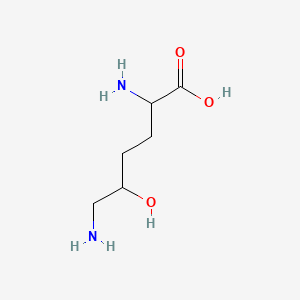

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

